molecular formula C9H6F7NO4S2 B14045445 1-[2,2-bis(trifluoromethylsulfonyl)ethyl]-2-fluoropyridin-1-ium

1-[2,2-bis(trifluoromethylsulfonyl)ethyl]-2-fluoropyridin-1-ium

Cat. No.: B14045445
M. Wt: 389.3 g/mol
InChI Key: KYGGBXYKFXKIOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2,2-bis(trifluoromethylsulfonyl)ethyl]-2-fluoropyridin-1-ium is a unique ionic liquid known for its exceptional properties, including high thermal stability, low viscosity, and excellent ionic conductivity. This compound is widely used in various scientific fields due to its ability to act as an efficient electrolyte in energy storage devices, among other applications.

Preparation Methods

The synthesis of 1-[2,2-bis(trifluoromethylsulfonyl)ethyl]-2-fluoropyridin-1-ium typically involves the reaction of 2-fluoropyridine with 2,2-bis(trifluoromethylsulfonyl)ethyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-[2,2-bis(trifluoromethylsulfonyl)ethyl]-2-fluoropyridin-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfonyl derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-[2,2-bis(trifluoromethylsulfonyl)ethyl]-2-fluoropyridin-1-ium has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[2,2-bis(trifluoromethylsulfonyl)ethyl]-2-fluoropyridin-1-ium involves its interaction with molecular targets through ionic interactions and hydrogen bonding. The compound’s unique structure allows it to stabilize various molecular complexes, enhancing their reactivity and stability. The pathways involved in its action include the formation of stable ionic pairs and the facilitation of electron transfer processes .

Comparison with Similar Compounds

1-[2,2-bis(trifluoromethylsulfonyl)ethyl]-2-fluoropyridin-1-ium can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of high thermal stability, low viscosity, and excellent ionic conductivity, making it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C9H6F7NO4S2

Molecular Weight

389.3 g/mol

IUPAC Name

1-[2,2-bis(trifluoromethylsulfonyl)ethyl]-2-fluoropyridin-1-ium

InChI

InChI=1S/C9H6F7NO4S2/c10-6-3-1-2-4-17(6)5-7(22(18,19)8(11,12)13)23(20,21)9(14,15)16/h1-4H,5H2

InChI Key

KYGGBXYKFXKIOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[N+](C(=C1)F)C[C-](S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F

Origin of Product

United States

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